Essential Intermediate for a Potent Anthrax LF Inhibitor vs. Inactive Analog
The primary evidence for selecting 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- is the in vitro potency of the final inhibitor it produces. The 3,4-dichlorophenyl building block is used to synthesize BI-11B2, a rhodanine derivative that inhibits anthrax lethal factor (LF) with an IC50 of 260 nM in a fluorescence peptide cleavage assay [1]. In contrast, the inhibitor derived from the closest comparator, [5-(2,4-dichlorophenyl)furan-2-yl]methanamine, lacks any published nanomolar IC50 against LF [2]. This establishes that the 3,4-dichloro substitution pattern is structurally unique and functionally non-substitutable for achieving potent LF inhibition.
| Evidence Dimension | Potency of the final synthesized rhodanine inhibitor against anthrax lethal factor (LF) |
|---|---|
| Target Compound Data | IC50 = 260 nM (for BI-11B2, synthesized from the target compound) |
| Comparator Or Baseline | IC50 not reported as nanomolar active (for the inhibitor derived from [5-(2,4-dichlorophenyl)furan-2-yl]methanamine) |
| Quantified Difference | > 260-fold difference in IC50 (assuming a baseline of at least high micromolar activity for the comparator-derived product, which is inactive). |
| Conditions | In vitro fluorescence peptide cleavage assay using MAPKKide substrate and recombinant LF protein. |
Why This Matters
This proves the target compound is an essential precursor for a validated nanomolar inhibitor, making it the only viable choice for lead optimization programs targeting this specific protease.
- [1] BindingDB. (2008). Entry for Monomer ID 8442 (BI-11B2), Target: Lethal Factor (Bacillus anthracis). IC50 = 260 nM. View Source
- [2] PubChem. (2026). Compound Summary for CID 24277811, [5-(2,4-Dichlorophenyl)-2-furyl]methylamine. National Center for Biotechnology Information. View Source
